molecular formula C22H17N3O3 B11095385 Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

Methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

Cat. No.: B11095385
M. Wt: 371.4 g/mol
InChI Key: LWPKPORCUZIXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate is a complex organic compound with a molecular formula of C22H17N3O3 . This compound is characterized by its pyridine ring substituted with cyano and diphenyl groups, making it a significant molecule in various chemical and pharmaceutical research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates . One common method includes the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free methods are preferred to minimize environmental impact and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the cyano group to an amine.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate exerts its effects involves its interaction with specific molecular targets. The cyano and diphenyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 3-[(3-cyano-4,6-diphenyl-2-pyridinyl)amino]-3-oxopropanoate lies in its specific substitution pattern, which enhances its binding affinity and specificity for certain molecular targets. This makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

methyl 3-[(3-cyano-4,6-diphenylpyridin-2-yl)amino]-3-oxopropanoate

InChI

InChI=1S/C22H17N3O3/c1-28-21(27)13-20(26)25-22-18(14-23)17(15-8-4-2-5-9-15)12-19(24-22)16-10-6-3-7-11-16/h2-12H,13H2,1H3,(H,24,25,26)

InChI Key

LWPKPORCUZIXBB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)NC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.